molecular formula C6H9O3- B1238966 5-Oxohexanoate

5-Oxohexanoate

Cat. No. B1238966
M. Wt: 129.13 g/mol
InChI Key: MGTZCLMLSSAXLD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxohexanoate is an oxo fatty acid anion that is the conjugate base of 5-oxohexanoic acid, arising from deprotonation of the carboxy group. It is a 5-oxo monocarboxylic acid anion, a medium-chain fatty acid anion and an oxo fatty acid anion. It derives from a hexanoate. It is a conjugate base of a 5-oxohexanoic acid.

Scientific Research Applications

1. Intermediate in Leukotriene Synthesis

5-Oxohexanoate has been identified as a key intermediate in the synthesis of leukotriene B4, an important metabolite derived from arachidonic acid. This was demonstrated in a study where Methyl 5S-(benzoyloxy)-6-oxohexanoate, closely related to 5-oxohexanoate, was synthesized using an ozonolysis protocol (Hayes & Wallace, 1990).

2. Characterization in Mass Spectrometry

5-Oxohexanoic acid, a form of 5-oxohexanoate, was studied for its fragmentation behavior in mass spectrometry. An unusual fragmentation pattern, involving synchronous CO2 and CH2CH2 elimination, was observed, offering insights into the molecular behavior of monocarboxylic acids with acyl functional groups (Kanawati et al., 2007).

3. Precursor in Pharmaceutical Synthesis

5-Oxohexanoate derivatives, such as 5-oxoheptanoic acid and its esters, are used as precursors in the synthesis of various pharmaceutical compounds. For instance, they have been employed in alternate synthesis methods for compounds like 2-methyl-1,3-cyclohexanedione, avoiding more complex high-pressure hydrogenation conditions (Chattopadhyay et al., 1979).

4. Role in Cytotoxic Compounds Synthesis

5-Oxohexanoate derivatives have been utilized in the synthesis of compounds with potential cytotoxic effects. For example, a study demonstrated the synthesis of 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and related compounds, some of which showed activity against murine mammary EMT6 cells (Dimmock et al., 1992).

5. Involvement in Tobacco Leaf Biochemistry

In the study of tobacco leaves' chemical constituents, S-(−)-2-Isopropyl-5-oxohexanoic acid, a derivative of 5-oxohexanoate, was identified. This compound could be a precursor in the biosynthesis of certain tobacco leaf components (Fukuzumi et al., 1967).

6. Application in Whole Cell Biosynthesis

A study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing certain statins, utilized a derivative of 5-oxohexanoate. Carbonyl reductase showed activity towards tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, leading to efficient biosynthesis in both mono and biphasic media (Liu et al., 2018).

7. Catalysis in Chemical Reactions

The compound has been involved in catalysis research, such as in the Beckmann rearrangement of cyclohexanone-oxime to e-caprolactam, an important industrial process. The reaction was catalyzed by a series of HNaY zeolites, with 5-cyanopent-1-ene and cyclohexanone as reaction products (Aucejo et al., 1986).

properties

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

5-oxohexanoate

InChI

InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1

InChI Key

MGTZCLMLSSAXLD-UHFFFAOYSA-M

SMILES

CC(=O)CCCC(=O)[O-]

Canonical SMILES

CC(=O)CCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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